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3,5-Dinitrophenyl beta-d-galactoside -

3,5-Dinitrophenyl beta-d-galactoside

Catalog Number: EVT-13980523
CAS Number:
Molecular Formula: C12H14N2O10
Molecular Weight: 346.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to 3,5-Dinitrophenyl β-D-Galactoside in Biochemical Research

Structural Significance in Glycoside Chemistry

The molecular architecture of DNP-Gal (C₁₂H₁₄N₂O₁₀, MW 346.25 g/mol) features a β-glycosidic bond linking the anomeric carbon of D-galactose to the phenolic oxygen of 3,5-dinitrophenol [9]. This arrangement creates significant electronic asymmetry:

  • Galactopyranose moiety: Adopts the stable (^4C_1) chair conformation with hydroxyl groups positioned for specific hydrogen-bonding interactions in enzyme active sites. The C2, C3, C4, and C6 hydroxyls serve as recognition points for galactoside-specific enzymes [7] [10].
  • 3,5-Dinitrophenyl aglycone: The strongly electron-withdrawing nitro groups (σₚ = 1.24 for meta-NO₂) dramatically reduce the pKₐ of the phenolic oxygen (estimated pKₐ ~4.0), facilitating heterolytic cleavage of the glycosidic bond. This electronic perturbation lowers the transition state energy for nucleophilic displacement, enhancing substrate reactivity by >100-fold compared to non-nitrated analogs [1] [6].

Table 1: Structural and Electronic Properties of DNP-Gal Compared to Common Galactosides

PropertyDNP-GalONPGPNPGLactose
Aglycone3,5-Dinitrophenylo-Nitrophenylp-NitrophenylGlucose
Absorption λₘₐₓ (nm)400 (hydrolysate)420400N/A
ε (M⁻¹cm⁻¹)~10,0004,50018,300N/A
Leaving Group pKₐ~4.07.27.115.5 (glucose OH)
Relative kcₐₜ/Kₘ1.0 (reference)0.150.05<0.001

The dinitro substitution pattern creates a uniquely potent leaving group that enables detailed mechanistic studies of glycosidases. Kinetic isotope effect measurements using DNP-Gal have revealed substantial oxocarbenium ion character in transition states, supporting a dissociative Sₙ1-like mechanism for retaining β-galactosidases [6] [10].

Role as a Synthetic Substrate for β-Galactosidase Enzymes

DNP-Gal serves as a premier mechanistic probe for β-galactosidases across biological sources. Its utility stems from:

Catalytic Mechanism Illumination:

  • E. coli β-galactosidase (lacZ gene product) processes DNP-Gal via a double-displacement mechanism. Glu537 acts as the nucleophile, forming a covalent galactosyl-enzyme intermediate, while Glu461 functions as the acid/base catalyst [7] [10]. X-ray crystallography shows the dinitrophenyl group occupying a shallow binding pocket distinct from the galactose-binding site, explaining its high Km (0.18 mM with Mg²⁺) yet exceptional kcₐₜ (~1,290 s⁻¹) [3] [4].
  • The Thermotoga maritima GH36 α-galactosidase also efficiently hydrolyzes DNP-Gal derivatives, with crystallographic studies capturing Michaelis complexes where the substrate adopts a strained (^{2}H_3) half-chair conformation before nucleophilic attack [6].

Metagenomic Enzyme Discovery:

  • DNP-Gal's chromogenic properties enabled the development of high-throughput screens for identifying novel glycoside phosphorylases (GPs) in environmental DNA libraries. When used with inorganic phosphate, active clones convert DNP-Gal to glucose-1-phosphate and free 3,5-dinitrophenol, detectable at A₄₀₀ [1]. This approach identified bglP, encoding a retaining β-glycoside phosphorylase from the CAZy GH3 family, expanding known GP diversity [1].

Quantitative Kinetic Profiling:DNP-Gal provides superior sensitivity for detecting low-abundance enzyme activities. Key kinetic parameters include:

Table 2: Kinetic Parameters of β-Galactosidase with DNP-Gal and Analogous Substrates

Enzyme SourceSubstrateKₘ (mM)kₛₜ (s⁻¹)kₛₜ/Kₘ (M⁻¹s⁻¹)Conditions
E. coli (Mg²⁺ present)DNP-Gal0.181,2907,167pH 7.0, 37°C [3] [4]
E. coli (EDTA-treated)DNP-Gal0.32200625pH 7.0, 37°C [3]
E. coliONPG0.10800-1,1008,000-11,000pH 7.0, 37°C [3] [4]
E. coliPNPG0.03903,000pH 7.0, 37°C [3] [4]

The high extinction coefficient of 3,5-dinitrophenolate (ε₄₀₀ ≈ 10,000 M⁻¹cm⁻¹) enables detection limits ~10-fold lower than ONPG (ε₄₂₀ = 4,500 M⁻¹cm⁻¹) and comparable to PNPG (ε₄₀₀ = 18,300 M⁻¹cm⁻¹), while offering superior chemical stability at physiological pH [3] [8].

Historical Context in Enzyme Kinetics and Reporter Systems

The development of DNP-Gal represents an evolutionary step in chromogenic substrate design that addressed limitations of earlier compounds:

Evolution from Mononitrophenyl Derivatives:

  • Early work (1950s-60s) relied on o-nitrophenyl-β-D-galactoside (ONPG) and p-nitrophenyl-β-D-galactoside (PNPG) for lac operon studies. While revolutionary for their time, their hydrolysis products (o-nitrophenol, pKₐ 7.2; p-nitrophenol, pKₐ 7.1) required alkaline stopping solutions for full color development, complicating kinetic measurements [3] [7]. DNP-Gal's low-pKₐ leaving group (pKₐ ~4.0) generates the chromophore quantitatively at physiological pH, enabling continuous real-time assays without pH adjustment [1] [8].

Transition to Fluorogenic and Chemiluminescent Reporters:

  • While DNP-Gal remains valuable for spectrophotometric assays, the demand for increased sensitivity in single-cell analysis and in vivo imaging drove development of fluorogenic substrates like fluorescein di-β-D-galactopyranoside (FDG) and chemiluminescent probes like AMPGD [3] [5]. These achieve detection limits of 1 pg (10⁶ molecules) and sub-pg (10⁴ molecules) respectively, surpassing DNP-Gal's ~1 ng sensitivity [3] [5].

Enduring Applications in Modern Biochemistry:

  • Zymography: DNP-Gal derivatives enable in-gel detection of β-galactosidase isozymes when coupled with tetrazolium redox chemistry, providing higher resolution than traditional X-gal staining [3] [5].
  • Enzyme Mechanism Probes: The kinetic parameters of DNP-Gal hydrolysis by mutant β-galactosidases revealed Glu537's critical nucleophilic role and Glu461's function as the general acid/base catalyst [7] [10]. Mutating Glu461→Ala reduces kcₐₜ by >10⁵-fold, confirming its catalytic essentiality [10].
  • Cellular Senescence Marker: Although largely supplanted by fluorogenic substrates for sensitivity reasons, DNP-Gal analogs contributed to foundational studies establishing senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0 as a biomarker of aging cells [7].

Table 3: Evolution of Galactosidase Substrates and Detection Capabilities

Substrate EraExemplarsDetection LimitKey AdvantagesPrimary Applications
Chromogenic (1950s-)ONPG, PNPG, X-Gal1 μg (10⁹ molecules)Visual color change, low costColony screening, enzyme kinetics [3] [7]
Dinitrophenyl (1970s-)DNP-Gal, CPRG1 ng (10⁹ molecules)Continuous assay at pH 7.0, high εHTS, phosphorylase discovery [1] [8]
Fluorogenic (1980s-)MUG, FDG, resorufin-β-D-gal1 pg (10⁶ molecules)High sensitivity, cellular imagingFlow cytometry, single-cell analysis [3] [5]
Chemiluminescent (1990s-)AMPGD, galacton-luciferin0.1 pg (10⁴ molecules)Ultra-high sensitivity, no backgroundReporter gene assays, in vivo imaging [3] [5]

DNP-Gal remains strategically important in contemporary enzymology despite newer technologies. Its balanced properties—reasonable sensitivity, continuous detectability at neutral pH, and cost-effectiveness—ensure ongoing utility in enzyme characterization, inhibitor screening, and educational laboratories where sophisticated instrumentation may be unavailable [1] [8].

Properties

Product Name

3,5-Dinitrophenyl beta-d-galactoside

IUPAC Name

(2S,3R,4S,5R,6R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C12H14N2O10

Molecular Weight

346.25 g/mol

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1

InChI Key

VNPOTVPDCPRUPK-YBXAARCKSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]

Isomeric SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-]

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